molecular formula C14H10FNOS B14325109 2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one CAS No. 100638-29-7

2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one

Cat. No.: B14325109
CAS No.: 100638-29-7
M. Wt: 259.30 g/mol
InChI Key: FQBIPRRQEATJKM-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one is an organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a fluorophenyl group attached to the benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one typically involves the reaction of 2-fluoroaniline with 2-chlorobenzothiazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique pharmacological profile.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)-4H-1,4-benzothiazine
  • 2-(2-chlorophenyl)-4H-1,4-benzothiazin-3-one
  • 2-(2-bromophenyl)-4H-1,4-benzothiazin-3-one

Uniqueness

2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

100638-29-7

Molecular Formula

C14H10FNOS

Molecular Weight

259.30 g/mol

IUPAC Name

2-(2-fluorophenyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H10FNOS/c15-10-6-2-1-5-9(10)13-14(17)16-11-7-3-4-8-12(11)18-13/h1-8,13H,(H,16,17)

InChI Key

FQBIPRRQEATJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC3=CC=CC=C3S2)F

Origin of Product

United States

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